molecular formula C18H30N2O7 B14070555 Boc-Asp(OtBu)-Pro-OH

Boc-Asp(OtBu)-Pro-OH

Cat. No.: B14070555
M. Wt: 386.4 g/mol
InChI Key: VJWNFSDAMAHKFQ-UHFFFAOYSA-N
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Description

Boc-Asp(OtBu)-Pro-OH, also known as N-α-t.-Boc-L-aspartic acid α-t.-butyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (OtBu) group protects the carboxyl group. The synthesis process often involves the use of organic solvents and activating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OtBu)-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected aspartic acid derivatives and coupled peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-Asp(OtBu)-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Asp(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and OtBu groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(OtBu)-Pro-OH is unique due to its specific protective groups, which offer stability under certain reaction conditions. The Boc group is particularly useful for protecting the amino group during acidic deprotection steps, while the OtBu group protects the carboxyl group .

Properties

Molecular Formula

C18H30N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)

InChI Key

VJWNFSDAMAHKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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